molecular formula C3H2S3 B018855 3H-1,2-Dithiole-3-thione CAS No. 534-25-8

3H-1,2-Dithiole-3-thione

Cat. No.: B018855
CAS No.: 534-25-8
M. Wt: 134.3 g/mol
InChI Key: LZENMJMJWQSSNJ-UHFFFAOYSA-N
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Description

Dithiolethione is a class of organosulfur compounds characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. These compounds have garnered significant interest due to their potential chemopreventive properties, particularly in cancer prevention .

Scientific Research Applications

Dithiolethione has a wide range of scientific research applications, including:

Mechanism of Action

3H-1,2-Dithiole-3-thione (D3T) induces phase 2 enzymes by activating an Nrf2/Keap1-dependent signaling pathway . It was proposed that interaction between D3T and two adjacent sulfhydryl groups of Keap1 might cause dissociation of Keap1 from Nrf2, leading to Nrf2 activation .

Future Directions

The recent developments in the synthesis of these heterocycles, including both well-known procedures and important novel transformations for building the 1,2-dithiole-3-thione ring, suggest promising future directions . Diverse ring transformations of 3H-1,2-dithiole-3-thiones into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions are considered .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithiolethione typically involves the reaction of aldehydes or ketones with sulfur. One of the earliest methods was reported by the Italian chemist G.A. Barbaglia in 1884, who isolated a compound from the reaction between isovaleraldehyde and sulfur . Modern synthetic methods often employ copper-catalyzed defluorinating thioannulation of aryl trifluoropropynes using elemental sulfur as the sulfur source .

Industrial Production Methods

Industrial production methods for dithiolethione derivatives, such as oltipraz, involve multi-step synthesis processes that ensure high yield and purity. These methods are optimized for large-scale production to meet the demands of pharmaceutical applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dithiolethione stands out due to its ability to activate the Nrf2 signaling pathway and induce phase II detoxifying enzymes. This unique mechanism makes it a valuable compound for chemoprevention and other therapeutic applications .

Properties

IUPAC Name

dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2S3/c4-3-1-2-5-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZENMJMJWQSSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037052
Record name 1,2-Dithiol-3-thione
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URL https://comptox.epa.gov/dashboard/DTXSID7037052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3H-1,2-Dithiole-3-thione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

534-25-8
Record name 1,2-Dithiole-3-thione
Source CAS Common Chemistry
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Record name 1,2-Dithiol-3-thione
Source ChemIDplus
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Record name 1,2-Dithiol-3-thione
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Record name 1,2-dithiole-3-thione
Source European Chemicals Agency (ECHA)
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Record name 1,2-DITHIOLE-3-THIONE
Source FDA Global Substance Registration System (GSRS)
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Record name 3H-1,2-Dithiole-3-thione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

81 - 82 °C
Record name 3H-1,2-Dithiole-3-thione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2-Dithiole-3-thione

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